Methyltetrazine-PEG24-DBCO
Description
Structure
2D Structure
Properties
Molecular Formula |
C76H118N6O26 |
|---|---|
Molecular Weight |
1531.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C76H118N6O26/c1-67-78-80-76(81-79-67)70-12-14-72(15-13-70)108-65-64-107-63-62-106-61-60-105-59-58-104-57-56-103-55-54-102-53-52-101-51-50-100-49-48-99-47-46-98-45-44-97-43-42-96-41-40-95-39-38-94-37-36-93-35-34-92-33-32-91-31-30-90-29-28-89-27-26-88-25-24-87-23-22-86-21-20-85-19-18-77-74(83)16-17-75(84)82-66-71-8-3-2-6-68(71)10-11-69-7-4-5-9-73(69)82/h2-9,12-15H,16-66H2,1H3,(H,77,83) |
InChI Key |
OJDQHMWSFJYHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Design of Methyltetrazine Peg24 Dbco and Analogous Structures
Strategies for Methyltetrazine Moiety Synthesis and Functionalization
The methyltetrazine group is a cornerstone of bioorthogonal chemistry, known for its rapid and specific "click" reaction with strained alkynes like DBCO. conju-probe.com The synthesis of this moiety often starts with the condensation of a nitrile with hydrazine (B178648) to form a dihydrotetrazine, which is subsequently oxidized to the aromatic tetrazine. nih.gov For instance, reacting acetamidine (B91507) hydrochloride with hydrazine and then oxidizing the product with a mild agent like sodium nitrite (B80452) under acidic conditions can yield a methyltetrazine. conju-probe.comnih.govresearchgate.net
To attach the PEG linker, a common strategy is to use a nitrile precursor that already contains a protected functional group, such as a carboxylic acid or an amine. medchemexpress.comadcreviews.com This "pre-functionalization" allows for the formation of the stable tetrazine ring first, followed by deprotection and coupling to the PEG chain. The methyl group on the tetrazine ring can enhance the kinetics of the subsequent bioorthogonal reaction. adcreviews.com
Synthetic Pathways for Dibenzocyclooctyne (DBCO) Moiety Preparation
Dibenzocyclooctyne (DBCO), also referred to as aza-dibenzocyclooctyne (ADIBO), is a strained alkyne that is highly reactive in copper-free click chemistry reactions. mdpi.comnih.govresearchgate.net Its synthesis is a multi-step endeavor, often beginning with commercially available starting materials. mdpi.comencyclopedia.pub A critical part of the synthesis is the formation of the strained eight-membered ring.
Several synthetic routes have been established. mdpi.comnih.govencyclopedia.pub One common method involves the dimerization of an ortho-dihaloarene, followed by a sequence of reactions to install the alkyne. mdpi.com Another approach uses an intramolecular cyclization. mdpi.comencyclopedia.pub For example, a Wittig reaction can be used to create a stilbene (B7821643) derivative, which is then brominated and subjected to a double dehydrobromination to form the cyclooctyne (B158145) ring. mdpi.com To enable its connection to the PEG linker, the DBCO core can be functionalized with a reactive group like a carboxylic acid or an amine. nih.govresearchgate.net
Modular Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers with Controlled Length (e.g., PEG24)
Polyethylene glycol (PEG) linkers are incorporated into bioconjugates to enhance their solubility and improve their behavior in biological systems. biochempeg.com The synthesis of monodisperse PEG linkers, which have a precise number of repeating ethylene (B1197577) glycol units like in PEG24, requires a controlled, stepwise addition of monomers. google.com
The Williamson ether synthesis is a frequently used method for creating these discrete PEG (dPEG®) linkers. researchgate.net This process involves the sequential reaction of a protected ethylene glycol monomer with a growing PEG chain, repeated to achieve the desired length. nih.govacs.org To prevent uncontrolled polymerization and ensure the stepwise addition, protecting groups are used for the hydroxyl groups. google.com Once the desired chain length is reached, the ends of the PEG linker can be deprotected and modified with functional groups, such as an amine and a carboxylic acid, to allow for orthogonal conjugation to the methyltetrazine and DBCO moieties. medchemexpress.commedchemexpress.com
Convergent and Divergent Synthetic Approaches for Methyltetrazine-PEG24-DBCO
The assembly of the three components—methyltetrazine, PEG24, and DBCO—into the final heterobifunctional linker can be accomplished using either a convergent or a divergent synthetic strategy. nih.govgoogle.comwikipedia.org
In a divergent synthesis , the process begins with a central molecule, such as the PEG24 linker, which is then sequentially built upon. wikipedia.org For instance, a PEG24 linker with two different protected functional groups at its ends would be selectively deprotected to react first with an activated methyltetrazine precursor and then with an activated DBCO precursor. rsc.org While this can involve fewer linear steps, it may present greater challenges in the purification of the intermediate products. crimsonpublishers.com
Derivatization and Chemical Modification of this compound for Specific Research Applications
The utility of this compound is expanded by the potential for further chemical modifications, tailoring it for a variety of bioconjugation applications. conju-probe.commedchemexpress.comtargetmol.comdcchemicals.comcaltagmedsystems.co.uk
Introduction of N-Hydroxysuccinimide (NHS) Esters for Amine ReactivityCurrent time information in Bangalore, IN.creative-proteomics.com
To make this compound reactive towards primary amines found in biomolecules like proteins, it can be functionalized with an N-hydroxysuccinimide (NHS) ester. Current time information in Bangalore, IN.creative-proteomics.comiris-biotech.de This is typically done by activating a terminal carboxylic acid on either the DBCO or methyltetrazine end of the molecule. thermofisher.comtocris.com The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The resulting NHS ester readily reacts with primary amines under physiological pH conditions to form a stable amide bond. creative-proteomics.comthermofisher.com
Carboxylic Acid Functionalization for Amide Bond Formationconju-probe.commdpi.com
Alternatively, the this compound linker can be synthesized with a terminal carboxylic acid. google.comresearchgate.netgoogle.comrsc.org This functional group allows for its conjugation to amine-containing molecules through the formation of an amide bond, a robust and widely used reaction in bioconjugation. acs.org The carboxylic acid can be activated in situ with coupling agents like EDC and NHS to form the reactive NHS ester, or it can be directly coupled to a primary amine using other amide bond-forming reagents. This provides researchers with a versatile tool for attaching the linker to various biological molecules and surfaces.
Maleimide (B117702) Integration for Thiol-Reactive Conjugation
The incorporation of a maleimide group into methyltetrazine-PEG structures creates a powerful tool for conjugating with thiol-containing molecules, such as proteins and peptides that present cysteine residues. cd-bioparticles.netchemimpex.com This approach is widely used to label biomolecules for various applications, including the development of antibody-drug conjugates (ADCs) and molecular imaging agents. chemimpex.comaxispharm.com
Synthetic Approach:
The synthesis of a Methyltetrazine-PEG-Maleimide construct typically involves the reaction of a methyltetrazine-PEG derivative bearing a terminal amine or carboxylic acid with a maleimide-containing counterpart. For instance, a Methyltetrazine-PEG-acid can be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with an amine-functionalized maleimide. broadpharm.com Conversely, a Methyltetrazine-PEG-amine can be reacted with a maleimide N-hydroxysuccinimide (NHS) ester.
The maleimide group specifically and efficiently reacts with thiols at a pH range of 7-7.5 to form a stable thioether bond. cd-bioparticles.netbio-techne.com It is important to note that disulfide bonds within proteins must first be reduced to free thiols for the conjugation to occur. bio-techne.com Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used for this purpose. bio-techne.com
Key Features and Applications:
Thiol-Specific Conjugation: The maleimide moiety provides high selectivity for cysteine residues on proteins. axispharm.com
Enhanced Solubility: The PEG spacer increases the water solubility of the entire construct, which is beneficial for biological applications. cd-bioparticles.netaxispharm.com
Bioorthogonal Reactivity: The methyltetrazine group allows for subsequent rapid and selective reaction with molecules containing a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) reaction. axispharm.commedchemexpress.com
Applications: These reagents are ideal for site-specific labeling of biomolecules, creating targeted drug delivery systems, and developing molecular probes for imaging. chemimpex.comaxispharm.com
Table 1: Examples of Methyltetrazine-PEG-Maleimide Reagents
| Compound Name | PEG Length | Key Features |
| Methyltetrazine-PEG3-Maleimide | 3 | Click chemistry linker for incorporating a tetrazine moiety onto thiol-containing molecules. broadpharm.com |
| Methyltetrazine-PEG4-Maleimide | 4 | A PEG-based PROTAC linker that can be used in the synthesis of PROTACs. medchemexpress.combiocat.com Contains a tetrazine group for iEDDA reactions. medchemexpress.com |
| Methyltetrazine-PEG8-Maleimide | 8 | Heterobifunctional linker with a PEG8 spacer for enhanced solubility and reduced steric hindrance. axispharm.com |
| Methyltetrazine-PEG12-Maleimide | 12 | Click chemistry PEG Maleimide molecule where the maleimide group reacts with thiols to form a thioether bond. |
Hydrazone Linkage Incorporation for Cleavable Constructs
The integration of a hydrazone linkage into Methyltetrazine-PEG-DBCO structures introduces a cleavable element, which is particularly valuable in the design of antibody-drug conjugates (ADCs). medchemexpress.comtargetmol.com Hydrazone linkers are acid-labile, meaning they are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). nih.govbroadpharm.com This pH-dependent cleavage allows for the controlled release of a payload, such as a cytotoxic drug, within the target cell. researchgate.net
Synthetic Strategy:
A common method for incorporating a hydrazone linker involves the reaction between a hydrazide-functionalized molecule and an aldehyde or ketone. To create a Methyltetrazine-PEG-hydrazone-DBCO construct, a PEG derivative with a terminal NHS ester can be reacted with hydrazine hydrate (B1144303) to form a PEG-bishydrazide. nih.gov This intermediate can then be reacted with a tetrazine-aldehyde (Tz-CHO) to form the hydrazone linkage. nih.gov The other end of the PEG chain would be functionalized with a DBCO group.
Research Findings:
The stability of the hydrazone bond is pH-dependent, which is a key feature exploited in drug delivery.
While effective for targeted release, some studies have noted that hydrazone linkers can sometimes lead to non-specific release of the drug in circulation. nih.govnjbio.com
The use of hydrazone linkers has been a component in the development of several ADCs that have advanced to clinical trials. nih.gov
Table 2: Properties of Hydrazone Linkers in Bioconjugation
| Feature | Description | Reference |
| Cleavage Mechanism | Hydrolysis in acidic environments (pH < 6). | broadpharm.com |
| Stability | Stable at neutral pH (e.g., in the bloodstream). | nih.gov |
| Application | Widely used in ADCs for controlled drug release in tumors. | nih.gov |
| Key Example | Used in the construction of BR96-doxorubicin (BR96-Dox). | nih.gov |
Phosphoramidite (B1245037) Derivatives for Nucleic Acid Synthesis
The functionalization of methyltetrazine with a phosphoramidite group enables its direct incorporation into synthetic oligonucleotides (ONs) using automated DNA/RNA synthesizers. tcichemicals.com This methodology is crucial for creating ON-based probes, therapeutics (e.g., antisense oligonucleotides), and diagnostic tools. utupub.fi
Synthetic Design and Application:
The synthesis of a methyltetrazine phosphoramidite involves reacting a methyltetrazine derivative containing a hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. acs.org The resulting phosphoramidite can then be used as a building block in standard solid-phase oligonucleotide synthesis protocols. tcichemicals.com
This approach allows for the precise, site-specific placement of the methyltetrazine moiety at any desired position within the oligonucleotide sequence. Once incorporated, the tetrazine-modified oligonucleotide can be conjugated to a TCO- or norbornene-functionalized molecule through a bioorthogonal click reaction. acs.org
Research Applications:
Gene Synthesis and Editing: Phosphoramidites are fundamental for synthesizing genes and components for CRISPR-Cas9 gene editing.
RNA-based Therapeutics: They are used to create antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and mRNA vaccines.
Diagnostic Probes: Fluorescently labeled phosphoramidites are used to synthesize probes for molecular assays and microarrays. thermofisher.com
Multivalent Scaffolds: Researchers have used norbornene phosphoramidites to create branched oligonucleotide structures that can then be reacted with tetrazine-functionalized oligonucleotides to form multivalent conjugates. acs.org
Table 3: Overview of Phosphoramidite Chemistry for Oligonucleotide Synthesis
| Aspect | Description | Reference(s) |
| Core Chemistry | Phosphoramidites are modified nucleosides used as building blocks in automated DNA/RNA synthesis. | tcichemicals.com |
| Synthetic Cycle | Involves coupling, capping, oxidation/sulfurization, and deprotection steps. | tcichemicals.com |
| Applications | Synthesis of PCR primers, gene fragments, antisense oligonucleotides, and siRNAs. | |
| Modifications | Allows for the incorporation of labels, linkers, and other functional groups like methyltetrazine. | acs.orgthermofisher.comlibpubmedia.co.uk |
Mechanistic Insights and Kinetic Investigations of Methyltetrazine Peg24 Dbco Bioorthogonal Ligation
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazine Moiety
The IEDDA reaction is a cornerstone of modern bioconjugation due to its unparalleled speed and selectivity. eur.nl In this reaction, the electron-deficient 1,2,4,5-tetrazine ring of the Methyltetrazine-PEG24-DBCO molecule acts as the diene, readily reacting with electron-rich dienophiles. eur.nl This process is characterized by a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases dinitrogen gas as the sole byproduct, rendering the reaction irreversible. iris-biotech.de
Reactivity Profile with Strained Alkenes (e.g., Trans-Cyclooctenes (TCO), Norbornenes, Cyclopropenes)
The reactivity of the methyltetrazine moiety is profoundly influenced by the nature of its dienophile partner, with ring strain being a critical determinant of reaction kinetics. enamine.net The most commonly employed strained alkenes for IEDDA reactions with tetrazines include trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. enamine.net
Trans-Cyclooctenes (TCO): TCO derivatives are the most reactive dienophiles for IEDDA reactions with tetrazines. iris-biotech.de Their high degree of ring strain significantly raises the energy of the highest occupied molecular orbital (HOMO), leading to exceptionally fast reaction rates. eur.nl The reaction between a methyl-substituted tetrazine and a TCO derivative can have second-order rate constants on the order of 10³ M⁻¹s⁻¹. iris-biotech.de
Norbornenes: Norbornene derivatives are also effective dienophiles for IEDDA reactions, though they generally exhibit slower kinetics compared to TCOs. eur.nl The strain in the norbornene bicyclic system is less pronounced than in TCO, resulting in lower reaction rates. researchgate.net Nevertheless, the stability and ease of functionalization of norbornenes make them valuable tools in bioconjugation. researchgate.net
Cyclopropenes: Cyclopropenes are another class of strained alkenes that react readily with tetrazines. nih.gov While highly reactive, their stability can be a concern. The introduction of a methyl group on the cyclopropene ring can enhance stability while maintaining high reactivity. enamine.net The reaction rates of methylcyclopropenes with tetrazines can be substantial, in some cases even exceeding that of TCO with sterically hindered tetrazines. nih.gov
Second-Order Rate Constant Determination and Reaction Kinetics
The kinetics of the IEDDA reaction are typically described by second-order rate laws, where the rate is dependent on the concentrations of both the tetrazine and the strained alkene. The second-order rate constant (k₂) is a quantitative measure of the reaction's speed and is crucial for designing and implementing bioconjugation strategies. These rate constants are often determined by monitoring the disappearance of the tetrazine's characteristic visible absorbance over time in the presence of an excess of the dienophile (pseudo-first-order conditions). nih.gov
The following interactive table provides a summary of representative second-order rate constants for the reaction of various tetrazine derivatives with different strained alkenes.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | Methanol |
| Methyl-substituted tetrazine | TCO derivative | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO derivative | up to 30000 | Aqueous Media |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
This table is populated with data from various sources and is intended to be illustrative of the range of reaction rates. iris-biotech.denih.govnih.gov
Influence of Substituents and Electronic Effects on Tetrazine Reactivity
The reactivity of the tetrazine ring in an IEDDA reaction is highly tunable through the modification of its substituents. The electronic nature of these substituents plays a pivotal role in modulating the energy of the lowest unoccupied molecular orbital (LUMO) of the tetrazine, which in turn affects the reaction rate.
Electron-Withdrawing Groups (EWGs): Attaching EWGs to the tetrazine ring lowers its LUMO energy, making it more electrophilic and accelerating the reaction with electron-rich dienophiles. eur.nl
Electron-Donating Groups (EDGs): Conversely, EDGs raise the LUMO energy of the tetrazine, which generally leads to a decrease in the reaction rate. nih.gov
The methyl group in this compound is considered a weak electron-donating group. While this might suggest a slightly lower reactivity compared to hydrogen-substituted or EWG-substituted tetrazines, it significantly enhances the stability of the tetrazine ring in aqueous environments. iris-biotech.de This trade-off between reactivity and stability is a critical consideration in the design of bioorthogonal probes for in vivo applications. iris-biotech.de
Stereochemical Considerations in IEDDA Products
The IEDDA reaction is a type of [4+2] cycloaddition and, as such, is governed by the principles of stereospecificity inherent to Diels-Alder reactions. The stereochemistry of the dienophile is retained in the resulting dihydropyridazine product. This means that if the substituents on the alkene are cis to each other, they will remain cis in the product, and if they are trans, they will remain trans.
Furthermore, when a cyclic diene reacts with a dienophile, two diastereomeric products, termed endo and exo, can be formed. youtube.com In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions that stabilize the transition state. masterorganicchemistry.com While the IEDDA reaction of tetrazines is mechanistically distinct in its electronic demand, the principles of endo/exo selectivity can still be applied. The specific endo:exo ratio can be influenced by the structures of both the tetrazine and the dienophile, as well as the reaction conditions. nih.gov However, for many bioorthogonal applications where the primary goal is conjugation, the formation of a stable covalent bond is of greater concern than the specific diastereomeric outcome.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Moiety
The second reactive handle on the this compound molecule is the dibenzocyclooctyne (DBCO) group. This moiety is designed for the strain-promoted azide-alkyne cycloaddition (SPAAC), another powerful and widely used bioorthogonal reaction.
Kinetic Parameters and Factors Influencing Reaction Rates
The ligation of this compound relies on the IEDDA cycloaddition, a reaction prized for its exceptionally fast kinetics. The second-order rate constants for reactions between tetrazines and trans-cyclooctenes (TCO), a related strained alkene, can range from approximately 800 to 30,000 M⁻¹s⁻¹ iris-biotech.de. Specifically, methyl-substituted tetrazines, such as the one in the title compound, exhibit rapid kinetics, often around 1000 M⁻¹s⁻¹ with TCO derivatives, while still maintaining high stability in aqueous environments iris-biotech.de. The reaction between a tetrazine and dibenzylcyclooctyne (DBCO), the other reactive moiety in the compound, is also a type of strain-promoted alkyne-azide cycloaddition (SPAAC) which proceeds without a catalyst.
Several factors critically influence the reaction rate:
Substituents on the Tetrazine Ring: The electronic properties of substituents on the tetrazine ring are a key determinant of the reaction rate. Electron-withdrawing groups decrease the LUMO (Lowest Unoccupied Molecular Orbital) energy of the tetrazine, which in turn reduces the energy gap between the tetrazine's LUMO and the dienophile's HOMO (Highest Occupied Molecular Orbital), leading to an accelerated reaction rate nih.govacs.org. Conversely, electron-donating groups increase the LUMO energy, slowing the reaction nih.gov. By strategically varying these substituents, reaction rates can be tuned over several orders of magnitude nih.govnih.govrsc.org. For instance, substituting a tetrazine with electron-donating groups can result in rate constants as low as 0.58 M⁻¹s⁻¹, while electron-withdrawing groups can significantly increase this value nih.gov.
Dienophile Strain and Structure: The reactivity of the dienophile, in this case, the DBCO moiety, is largely controlled by its ring strain. Highly strained dienophiles like trans-cyclooctenes and cyclooctynes are pre-distorted toward the transition state geometry of the Diels-Alder reaction, which lowers the activation energy and dramatically increases the reaction rate compared to unstrained counterparts acs.org. The specific structure of the cyclooctyne (B158145) can also influence kinetics.
Solvent Effects: The solvent environment can moderately influence the reaction rate nih.gov. While the Diels-Alder reaction itself is not highly sensitive to solvent polarity, factors like hydrogen bonding can have an effect rsc.orgkuleuven.benih.govdntb.gov.ua. For SPAAC reactions involving DBCO, buffer composition and pH can also play a role, with some studies showing that higher pH values generally lead to increased reaction rates, though this can be buffer-dependent rsc.orgresearchgate.net. For example, reactions in HEPES buffer at pH 7 have been observed to have higher rate constants than in PBS at the same pH rsc.orgresearchgate.net.
PEG Linker: The presence of a Poly(ethylene glycol) (PEG) linker, such as the PEG24 chain in this compound, can enhance reaction rates. Studies on similar systems have shown that a PEG linker can increase the rate of SPAAC reactions rsc.orgresearchgate.net. This is likely due to increased solubility and reduced steric hindrance around the reactive moieties.
Temperature: As with most chemical reactions, temperature affects the kinetic constants. An increase in temperature generally leads to an increase in the reaction rate nih.gov.
| Factor | Effect on Reaction Rate | Example/Observation | Citation |
|---|---|---|---|
| Tetrazine Substituents | Electron-withdrawing groups increase rate; electron-donating groups decrease rate. | Rate variations of over 200-fold have been achieved by altering substituents. | nih.gov |
| Dienophile Strain | Higher strain leads to a significant increase in reaction rate. | Strained dienophiles are pre-distorted towards the transition state geometry. | acs.org |
| Solvent/Buffer | Moderate influence; can be buffer and pH-dependent. | HEPES buffer (pH 7) showed higher rate constants (0.55–1.22 M⁻¹s⁻¹) than PBS (pH 7) (0.32–0.85 M⁻¹s⁻¹) for a SPAAC reaction. | rsc.orgresearchgate.net |
| PEG Linker | Can enhance reaction rates. | A PEG linker was found to increase SPAAC reaction rates by 31 ± 16%. | rsc.org |
| Temperature | Increased temperature generally increases the rate constant. | Kinetic constants increase with rising temperature in Diels-Alder reactions. | nih.gov |
Selectivity and Competition with Endogenous Thiols
A hallmark of bioorthogonal reactions is their high selectivity, meaning they react exclusively with their intended partner and not with the plethora of other functional groups present in a biological milieu. The IEDDA reaction between tetrazines and strained alkynes exhibits exceptional selectivity. However, a potential concern in biological systems is the presence of endogenous nucleophiles, particularly thiols found in amino acids like cysteine and in antioxidants like glutathione.
Research has shown that highly reactive dienophiles, such as some cyclooctynes and trans-cyclooctenes, can be susceptible to reaction or isomerization in the presence of thiols nih.gov. This could potentially reduce the efficiency of the desired bioorthogonal ligation. However, the tetrazine moiety itself is generally stable towards biological nucleophiles. The stability of the dienophile is a crucial factor. While some strained dienophiles have shown susceptibility, others have been developed with improved stability nih.gov. The choice of a stable dienophile is critical for applications that require long incubation times in complex biological media nih.gov. The DBCO moiety is known for its high stability and specific reactivity towards azides and, in this context, the tetrazine of the bifunctional molecule.
Orthogonal Reactivity of Methyltetrazine and DBCO in Tandem or Sequential Ligation Strategies
The presence of two distinct bioorthogonal reactive groups, methyltetrazine and DBCO, on the same molecule opens up possibilities for tandem or sequential ligation strategies. For such strategies to be successful, the two reaction pairs must be mutually orthogonal, meaning the tetrazine should react selectively with its dienophile partner (e.g., a trans-cyclooctene) and the DBCO should react selectively with its azide (B81097) partner, with minimal cross-reactivity between them nih.gov.
The potential for cross-reactivity exists, as tetrazines are known to react with some cyclooctynes nih.gov. However, the kinetics of these reactions can vary dramatically depending on the specific structures of the tetrazine and the cyclooctyne. It is possible to select a tetrazine/dienophile pair and an azide/cyclooctyne pair that have vastly different reaction rates, allowing for selective and sequential labeling nih.gov. For example, a highly reactive and water-soluble tetrazine was shown to have no significant reaction with DBCO over 48 hours, demonstrating good mutual orthogonality nih.gov. In contrast, the desired reaction between the same tetrazine and TCO proceeded with a second-order rate constant of 210 M⁻¹s⁻¹ nih.gov. This large difference in reactivity allows for precise control over which ligation occurs.
This orthogonality enables the design of complex experiments, such as multiplexed imaging, where two different targets can be labeled simultaneously and selectively in the same biological system nih.gov.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) | Condition | Citation |
|---|---|---|---|---|
| Water-soluble Tetrazine (Tz) | TCO-OH | 210 L mol⁻¹ s⁻¹ | PBS, pH 7.4, 37°C | nih.gov |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 L mol⁻¹ s⁻¹ | PBS, pH 7.4, 37°C | nih.gov |
| Water-soluble Tetrazine (Tz) | DBCO-PEG4-acid | No significant reaction | PBS, pH 7.4, 37°C, over 48h | nih.gov |
| AF647-azide | TCO-OH | 0.0064 ± 0.002 L mol⁻¹ s⁻¹ | PBS, pH 7.4, 37°C | nih.gov |
Evaluation of Linker Stability and Reaction Fidelity in Aqueous and Biological Mimicking Environments
For any bioorthogonal probe to be effective, the entire construct, including the reactive moieties and the linker, must be stable in the physiological environment where it will be used. The fidelity of the reaction—its ability to proceed cleanly to the expected product without side reactions—is equally critical.
The stability of the tetrazine ring itself is influenced by its substituents. Tetrazines with electron-donating groups, such as methyl groups, tend to be highly stable in aqueous media, a desirable property for biological applications iris-biotech.denih.gov. For example, disubstituted tetrazines with electron-donating groups can be over 90% stable, though this often comes at the cost of slower reaction kinetics (200-2000 M⁻¹s⁻¹) researchgate.net. Conversely, tetrazines with electron-withdrawing groups, while more reactive, may have lower stability nih.gov. The methyltetrazine moiety in the title compound represents a good balance between high reactivity and excellent stability.
The IEDDA reaction itself proceeds cleanly, with the only byproduct being nitrogen gas nih.gov. This high reaction fidelity is a major advantage for biological applications, as it minimizes the potential for off-target effects or the generation of toxic byproducts. The resulting dihydropyridazine product is generally stable, ensuring that the covalent linkage formed is long-lasting.
Advanced Applications in Chemical Biology and Molecular Bioconjugation Research
Site-Specific Labeling and Modification of Biomolecules
The ability to attach probes, tags, or therapeutic agents to specific sites on biomolecules is crucial for understanding their function and developing new diagnostic and therapeutic strategies. Methyltetrazine-PEG24-DBCO provides a robust platform for such site-specific modifications of proteins, peptides, nucleic acids, and carbohydrates.
Directed Conjugation to Proteins and Peptides for Functional Studies
The selective modification of proteins and peptides is essential for elucidating their complex roles in biological processes. This compound facilitates this by enabling a dual-labeling strategy. For instance, a protein of interest can be genetically engineered to incorporate a non-canonical amino acid bearing a trans-cyclooctene (B1233481) (TCO) group, which serves as a reactive partner for the methyltetrazine moiety of the linker. Simultaneously, another site on the protein, or a separate interacting protein, can be modified to contain an azide (B81097) group, which specifically reacts with the DBCO end of the linker.
This dual-functional linker allows for the controlled assembly of protein-protein conjugates or the attachment of two different molecular probes to a single protein. The long, hydrophilic PEG24 spacer helps to maintain the native conformation and function of the labeled biomolecules by providing spatial separation between the conjugated partners and improving solubility. Functional studies that can be facilitated by this approach include the investigation of protein-protein interactions, the stabilization of protein complexes, and the targeted delivery of enzymes or therapeutic peptides.
One common strategy involves site-directed mutagenesis to introduce a cysteine residue at a specific location on a protein's surface. nih.gov The thiol group of the cysteine can then be selectively reacted with a maleimide-functionalized molecule, which can in turn be linked to either the tetrazine or DBCO end of the this compound linker, allowing for precise attachment of a desired payload.
| Biomolecule | Modification Strategy | Reactive Handle on Biomolecule | Reactive Handle on Linker | Application |
| Protein/Peptide | Site-directed mutagenesis (e.g., introducing a specific amino acid) | Azide or Trans-cyclooctene (TCO) | DBCO or Methyltetrazine | Studying protein-protein interactions, enzyme activity, and targeted drug delivery. |
| Protein/Peptide | Chemical modification of specific amino acid residues (e.g., lysine, cysteine) | Azide or Trans-cyclooctene (TCO) | DBCO or Methyltetrazine | Attaching imaging agents or therapeutic payloads. |
Nucleic Acid Functionalization and Probe Integration
The functionalization of nucleic acids, such as DNA and RNA, is critical for the development of diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid biology. This compound offers a versatile method for attaching various functionalities to oligonucleotides.
Synthetic oligonucleotides can be synthesized with a terminal amine or other reactive group, which can then be conjugated to either the methyltetrazine or DBCO moiety of the linker. biosyn.com This allows for the subsequent attachment of a second molecule, such as a fluorescent dye, a quenching agent, or a targeting ligand, to the other end of the linker. This strategy is particularly useful for constructing probes for techniques like in situ hybridization, where the detection of specific mRNA sequences within cells is required. nih.gov
The PEG24 spacer in this context is advantageous as it provides flexibility and reduces steric hindrance, which can be crucial for the hybridization of the oligonucleotide probe to its target sequence.
| Application | Description |
| Fluorescent Probes | Attachment of a fluorescent dye to one end of the linker and an oligonucleotide to the other for use in fluorescence in situ hybridization (FISH) and other nucleic acid detection assays. |
| Therapeutic Oligonucleotides | Conjugation of a targeting moiety to an antisense oligonucleotide or siRNA to enhance its delivery to specific cells or tissues. |
| Pull-down Assays | Immobilization of a nucleic acid probe onto a solid support via the linker to capture and identify interacting proteins or other nucleic acids. |
Carbohydrate and Glycan Labeling Strategies
Glycans play vital roles in cell-cell recognition, signaling, and immune responses. The study of these complex carbohydrates, a field known as glycobiology, has been greatly advanced by the development of methods for their specific labeling. Metabolic glycan labeling is a powerful technique where cells are fed unnatural sugar precursors containing a bioorthogonal handle. uni-konstanz.denih.govnih.govresearchgate.net These modified sugars are incorporated into the cellular glycan structures.
For example, cells can be cultured with a mannosamine derivative bearing an azide group. This azido-sugar is metabolized and appears on the cell surface as part of the glycans. The azide groups can then be specifically targeted with the DBCO end of the this compound linker. This leaves the methyltetrazine group available for reaction with a TCO-modified probe, such as a fluorescent dye or an imaging agent. researchgate.net This approach allows for the visualization and tracking of glycans in living cells and organisms. The hydrophilicity of the PEG24 spacer is beneficial in this aqueous environment, minimizing non-specific interactions.
Development of Multifunctional Molecular Probes for Research
The unique heterobifunctional nature of this compound makes it an ideal scaffold for the construction of multifunctional molecular probes. These probes can carry multiple components, such as a targeting moiety, an imaging agent, and a therapeutic payload, allowing for simultaneous tracking and treatment.
Conjugation with Fluorescent Dyes for Advanced Imaging Applications
Fluorescence imaging is a cornerstone of modern biological research, enabling the visualization of molecules and processes in living cells with high spatial and temporal resolution. This compound is instrumental in creating sophisticated fluorescent probes for these applications.
A common strategy involves attaching a fluorescent dye, such as a cyanine dye, to the methyltetrazine end of the linker via a TCO-functionalized dye. researchgate.net The DBCO end is then available to be conjugated to an azide-modified biomolecule, such as an antibody or a small molecule ligand, that targets a specific cellular component. This results in a probe that can selectively illuminate the target of interest within a cell. nih.gov The long PEG24 spacer helps to prevent quenching of the fluorophore by the targeting biomolecule and improves the brightness of the probe. researchgate.net
These custom-built probes are valuable for a range of advanced imaging techniques, including live-cell imaging, super-resolution microscopy, and Förster Resonance Energy Transfer (FRET)-based assays for studying molecular interactions. nih.gov
| Fluorescent Dye Class | Excitation (nm) | Emission (nm) | Application |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550-650 | 570-670 | Live-cell imaging, flow cytometry |
| BODIPY Dyes | 480-580 | 500-600 | High-quantum yield imaging |
| Rhodamine Dyes | 540-580 | 560-600 | Stable fluorophores for long-term imaging |
Radiotracer Conjugation for Pretargeting Imaging Research
Pretargeted imaging is a powerful strategy in nuclear medicine that separates the targeting of a biomolecule from the delivery of a radionuclide. This approach improves the target-to-background ratio and reduces the radiation dose to the patient. turkupetcentre.net The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO is exceptionally well-suited for this application due to its extremely fast reaction kinetics.
In a typical pretargeting workflow, a tumor-targeting antibody is first modified with a TCO group and administered to the patient. After the antibody has accumulated at the tumor site and cleared from the bloodstream, a much smaller molecule containing a methyltetrazine and a radiotracer is injected. The this compound linker can be utilized here by attaching a chelator for a radionuclide to the DBCO end (via an azide-functionalized chelator) and using the methyltetrazine end to "click" with the TCO-modified antibody at the tumor site.
This strategy has been successfully employed with various PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) isotopes, including Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr). nih.govnih.govrsc.orgnih.govmdpi.com The rapid reaction between the methyltetrazine-radiotracer and the TCO-antibody allows for fast and efficient labeling of the tumor, leading to high-contrast images. The PEG24 spacer can further enhance the pharmacokinetic properties of the radiotracer, improving its biodistribution and clearance.
| Radionuclide | Imaging Modality | Half-life | Application |
| Gallium-68 (⁶⁸Ga) | PET | 68 minutes | Rapid imaging of tumors |
| Zirconium-89 (⁸⁹Zr) | PET | 78.4 hours | Imaging of slow-clearing antibodies |
Integration into Biosensing Platforms
The unique properties of this compound make it a valuable component in the development of sophisticated biosensing platforms. Its ability to facilitate specific and robust connections between biological recognition elements (like antibodies or nucleic acids) and signaling components (like fluorescent dyes or nanoparticles) is central to its utility.
In this context, the linker acts as a molecular bridge. For instance, a capture antibody can be functionalized with an azide group, while a reporter molecule is tagged with a TCO group. The this compound linker can then be used to precisely connect these two components. The DBCO end of the linker reacts with the azide on the antibody, and the methyltetrazine end reacts with the TCO on the reporter molecule. This modular approach allows for the creation of highly sensitive and specific diagnostic assays. The long PEG24 spacer also provides spatial separation between the conjugated molecules, which can help to maintain their individual functions and reduce steric hindrance.
Design and Fabrication of Complex Bioconjugates for Targeted Delivery Research
The precise control over molecular assembly offered by this compound is particularly advantageous in the design of targeted drug delivery systems.
Chemical Assembly of Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios (DAR)
A critical parameter in the development of effective and safe Antibody-Drug Conjugates (ADCs) is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. nih.gov Traditional conjugation methods often result in heterogeneous mixtures with varying DARs, which can lead to inconsistent efficacy and toxicity. acs.org
This compound, through its bioorthogonal reactivity, enables the site-specific conjugation of payloads to antibodies. nih.gov By engineering an antibody to contain a specific number of azide or TCO groups at defined locations, the DBCO or methyltetrazine end of the linker can react with these sites, respectively. This allows for the attachment of a precise number of drug molecules, leading to the production of homogeneous ADCs with a defined DAR. fujifilm.com This level of control is crucial for optimizing the therapeutic window of an ADC, ensuring consistent potency while minimizing off-target toxicity. nih.gov
| Feature | Description | Implication for ADCs |
| Methyltetrazine Moiety | Reacts with trans-cyclooctene (TCO) via iEDDA click chemistry. medchemexpress.com | Enables site-specific attachment to TCO-modified antibodies or payloads. |
| PEG24 Spacer | A 24-unit polyethylene (B3416737) glycol chain. | Increases solubility and reduces aggregation of the final ADC. |
| DBCO Group | Reacts with azides via copper-free SPAAC click chemistry. medchemexpress.com | Allows for precise conjugation to azide-modified antibodies or payloads. |
| Heterobifunctional Nature | Possesses two distinct reactive handles. | Facilitates the linking of two different molecules with high specificity. |
Engineering of Ligand-Directed Targeting Systems (e.g., Folate Receptor-Mediated Delivery Research)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. One strategy involves targeting receptors that are overexpressed on the surface of cancer cells, such as the folate receptor. nih.gov Folic acid can be used as a targeting ligand to guide drug-loaded nanoparticles or other therapeutic constructs to these cells.
This compound can be employed to conjugate folic acid to a therapeutic payload. For example, folic acid can be modified with an azide group, and a drug-carrier system can be functionalized with a TCO group. The DBCO end of the linker binds to the folic acid, and the methyltetrazine end attaches to the drug carrier. This creates a targeted system that can specifically bind to and be internalized by cancer cells overexpressing the folate receptor, thereby enhancing the local concentration of the drug.
Construction of Multi-Payload Conjugates for Synergistic Research
The heterobifunctional nature of this compound is instrumental in the construction of conjugates carrying multiple, distinct payloads. conju-probe.com This is particularly relevant in synergistic therapeutic approaches, where the combination of two or more drugs can have a greater effect than the sum of their individual effects. biointron.com
For instance, a targeting moiety like an antibody can be functionalized with an azide. A first drug can be modified with a TCO group, and a second drug with a different reactive handle. The this compound linker can first be used to attach the first drug to a separate carrier via its methyltetrazine group. This drug-carrier complex can then be attached to the antibody via the linker's DBCO group reacting with the antibody's azide. Subsequently, the second drug can be attached to the antibody through a different conjugation chemistry. This modular assembly allows for the creation of multi-payload conjugates with precise control over the identity and stoichiometry of the attached molecules. Branched linkers with multiple DBCO or tetrazine groups can further increase the payload capacity. broadpharm.com
Engineering of Advanced Biological Architectures
Beyond drug delivery, this compound is a key tool for the synthesis of complex, functional biological architectures.
Synthesis of Protein-Polymer Conjugates
The covalent attachment of polymers to proteins can enhance their therapeutic properties, such as improving stability, solubility, and circulation half-life. rsc.org this compound facilitates the precise, site-specific synthesis of such protein-polymer conjugates.
In a typical approach, a protein is genetically engineered to incorporate a non-canonical amino acid containing an azide or TCO group at a specific site. nih.gov A polymer, such as PEG, can be synthesized with a terminal DBCO or methyltetrazine group, respectively. The bioorthogonal reaction between the functionalized protein and polymer, mediated by the complementary reactive groups, results in the formation of a stable, site-specific protein-polymer conjugate. rsc.org This method avoids the random and often detrimental modification of native amino acid residues, preserving the protein's structure and function. rsc.org
| Conjugate Component 1 | Linker Reactive Group 1 | Linker Reactive Group 2 | Conjugate Component 2 | Resulting Bioconjugate |
| Azide-modified Antibody | DBCO | Methyltetrazine | TCO-modified Drug | Antibody-Drug Conjugate |
| Azide-modified Folic Acid | DBCO | Methyltetrazine | TCO-modified Nanoparticle | Targeted Drug Delivery System |
| Azide-modified Protein | DBCO | Methyltetrazine | TCO-modified Polymer | Protein-Polymer Conjugate |
Assembly of Receptor-Ligand Systems for Binding Studies
The unique architecture of this compound, featuring a methyltetrazine group, a 24-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group, enables a modular and highly specific approach to linking biomolecules. This is achieved through two distinct and mutually exclusive bioorthogonal "click chemistry" reactions: the reaction of the methyltetrazine moiety with a trans-cyclooctene (TCO) group, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide.
This dual reactivity allows for the precise and covalent linkage of two different molecules, for instance, a receptor and its corresponding ligand, to create an artificial system that mimics natural biological interactions. This capability is particularly valuable for a range of biophysical binding studies, including those utilizing techniques like surface plasmon resonance (SPR), bio-layer interferometry (BLI), and single-molecule force spectroscopy.
The lengthy PEG24 spacer plays a crucial role in these applications. It provides increased hydrophilicity to the conjugate and offers significant spatial separation between the conjugated biomolecules, which can reduce steric hindrance and non-specific interactions, thereby ensuring that the measured binding events are specific to the receptor-ligand pair under investigation.
Detailed Research Findings
While specific studies employing the exact this compound linker for receptor-ligand binding analysis are emerging, the principles are well-established through research using analogous Methyltetrazine-PEG-DBCO linkers. A notable application of this chemical strategy is in the creation of synthetic cellular interfaces to study cell-cell recognition and adhesion.
In a representative study, researchers utilized a similar water-soluble methyltetrazine-PEG-DBCO linker to construct a bispecific lectibody. This synthetic molecule was designed to simultaneously bind to a surface glycoprotein (the ligand) on cancer cells and a receptor on cytotoxic T cells. The assembly of this synthetic receptor-ligand system was achieved by first functionalizing an anti-CD3 single-chain antibody fragment (targeting the T-cell receptor) with a TCO-PEG4-DBCO linker and a Shiga toxin B-subunit (targeting a cancer cell surface glycolipid) with a methyltetrazine-DBCO linker. The subsequent reaction between the methyltetrazine and TCO moieties would theoretically be mediated by the linker, though in this specific study, two separate azide-modified proteins were reacted with the respective DBCO-containing linkers. The principle of using a heterobifunctional linker to bridge two entities remains the same.
The primary goal of such a study is often to evaluate the functional outcome of the induced interaction, such as targeted cell killing. However, the underlying principle of assembling the receptor-ligand system is directly applicable to quantitative binding studies. For instance, one of the components (e.g., the receptor) could be immobilized on an SPR sensor chip via one end of the this compound linker, while the other end is used to capture the ligand. This setup allows for the real-time measurement of the binding kinetics.
To illustrate how data from such an experiment would be presented, the following tables provide hypothetical, yet realistic, research findings based on the capabilities of this technology.
| Step | Description | Expected Outcome | Parameter Measured | Typical Value |
|---|---|---|---|---|
| 1 | Activation of Sensor Surface | Amine-reactive surface converted to azide-bearing surface | Surface Chemistry | N/A |
| 2 | Immobilization of this compound | Linker covalently attached to the surface via DBCO-azide reaction | Immobilization Level | ~500-1000 RU |
| 3 | Capture of Receptor-TCO | Receptor specifically captured by the surface-bound methyltetrazine | Capture Level | Dependent on receptor size and concentration |
| Ligand Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity Constant (KD) (nM) |
|---|---|---|---|
| 10 | 1.5 x 105 | 5.0 x 10-4 | 3.3 |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
These tables exemplify the type of detailed data that can be obtained by using this compound to assemble receptor-ligand systems for binding studies. The ability to create such well-defined, synthetic systems is invaluable for dissecting the molecular details of biological interactions, screening for novel therapeutics, and advancing our understanding of cellular communication.
Integration of Methyltetrazine Peg24 Dbco in Materials Science and Polymer Chemistry Research
Surface Functionalization and Coating Methodologies
The ability to tailor the surface properties of materials is critical for developing advanced technologies. Methyltetrazine-PEG24-DBCO serves as a versatile molecular bridge for immobilizing biomolecules, polymers, and other functionalities onto various substrates.
Modification of Biomaterial Surfaces for Enhanced Biocompatibility
A primary challenge in biomaterials science is controlling the interaction between a material surface and its biological environment to prevent non-specific protein adsorption (biofouling), which can trigger adverse immune responses and device failure. Covalently grafting PEG chains to a surface—a process known as PEGylation—is a widely adopted strategy to improve biocompatibility. nih.govresearchgate.net
This compound facilitates a highly efficient and stable method for surface PEGylation. The process typically involves pre-activating a biomaterial surface with either azide (B81097) or TCO groups. The complementary reactive group on the this compound linker then forms a stable covalent bond with the surface via click chemistry. broadpharm.com The long, hydrophilic PEG24 chain extends away from the surface, creating a dense, brush-like layer. This PEG layer entraps water molecules, forming a physical and energetic barrier that effectively repels protein adhesion and reduces cellular attachment. nih.gov This methodology has been successfully applied to materials like silicon and polyurethanes to enhance their antifouling properties. nih.govresearchgate.net
| Feature | Description | Implication for Biocompatibility |
| Anchoring Chemistry | Strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA). | Provides a stable, covalent attachment to the biomaterial surface, preventing linker leaching. |
| Spacer Arm | 24-unit polyethylene (B3416737) glycol (PEG) chain. | Creates a hydrophilic, flexible spacer that forms a hydration layer on the surface. |
| Surface Effect | Formation of a dense polymer brush layer. | Sterically hinders the approach of proteins and cells, significantly reducing biofouling. |
| Result | Reduced non-specific protein adsorption and cellular adhesion. | Enhanced biocompatibility, prolonged device lifetime, and reduced inflammatory response. |
This table illustrates the key features of using this compound for surface modification and the resulting benefits for biocompatibility.
Fabrication of Microfluidic Devices for Bioanalytical Research
Microfluidic devices, or "lab-on-a-chip" systems, rely on the precise control of fluid flow and molecular interactions within micrometer-sized channels. The functionalization of channel surfaces is essential for creating selective bioanalytical platforms, for instance, to capture specific cells or proteins from a complex sample.
This compound offers a powerful method for the targeted immobilization of capture probes (e.g., antibodies, nucleic acids) inside microfluidic channels. The process involves first modifying the channel surface (often glass or a polymer like polydimethylsiloxane) to introduce azide or TCO functionalities. The this compound linker is then "clicked" onto this activated surface. This leaves a dense layer of the other reactive group (tetrazine or DBCO) exposed and ready for the final step: the immobilization of a capture molecule that has been tagged with a corresponding TCO or azide group. The PEG spacer serves the dual purpose of increasing the accessibility of the terminal reactive group for subsequent reactions and minimizing non-specific binding of other sample components to the channel walls.
| Step | Procedure | Purpose |
| 1. Surface Activation | The internal surface of the microfluidic channel is chemically treated to introduce azide (N₃) groups. | To prepare the surface for the initial click chemistry reaction. |
| 2. Linker Immobilization | A solution of this compound is flushed through the channel. The DBCO end reacts with the surface azide groups. | To covalently attach the bifunctional linker, exposing methyltetrazine groups into the channel. |
| 3. Probe Conjugation | A solution containing TCO-modified capture antibodies is introduced into the channel. | The methyltetrazine groups on the surface react specifically with the TCO-antibodies, immobilizing them. |
| 4. Final Device | The channel is washed to remove unbound antibodies. | The microfluidic device is now functionalized for the specific capture of its target antigen. |
This table outlines a typical workflow for functionalizing a microfluidic channel using this compound for a bioanalytical application.
Polymer Functionalization and Synthesis of Advanced Polymer Architectures
Click chemistry has revolutionized polymer synthesis, providing a highly efficient and orthogonal approach to creating complex and well-defined macromolecular structures. This compound is a valuable component in this synthetic toolbox, enabling the precise linking of polymer chains and the construction of novel architectures.
Grafting of Polymers onto Surfaces or other Macromolecules
Polymer grafting involves attaching polymer chains to a substrate, which can be a flat surface or another polymer backbone. This technique is used to combine the properties of different materials, such as adding the biocompatibility of PEG to a mechanically robust polymer. This compound can be used in two primary grafting strategies:
Grafting-to: In this approach, pre-synthesized polymer chains with a reactive end-group (e.g., an azide) are attached to a surface that has been functionalized with the complementary reactive group via the this compound linker. For example, a surface is first coated with DBCO-PEG24-Methyltetrazine, and then azide-terminated polystyrene chains are introduced, which "click" to the DBCO groups. While synthetically straightforward, the grafting density can be limited by the steric hindrance of already-attached polymer coils.
Grafting-from: This method involves first anchoring a polymerization initiator to the surface using the linker. The polymer chain is then grown directly from the surface-bound initiator. For example, an azide-modified initiator could be attached to a surface via DBCO-PEG24-Methyltetrazine. This approach can achieve much higher grafting densities as small monomer molecules can easily diffuse to the active polymerization sites.
| Grafting Method | Description | Advantages | Disadvantages |
| Grafting-to | Pre-formed polymers are attached to the surface via the linker. | Well-characterized polymers can be used; simple procedure. | Lower grafting density due to steric hindrance. |
| Grafting-from | Polymer chains are grown from an initiator anchored to the surface via the linker. | High grafting density; thick polymer layers achievable. | Requires polymerization conditions compatible with the surface. |
This table provides a comparison of the "grafting-to" and "grafting-from" methodologies for surface modification, where this compound can act as the key anchoring agent.
Controlled Polymerization using Click Chemistry Initiators
While this compound is not a polymerization initiator itself, it is instrumental in producing telechelic polymers—polymers with specifically functionalized end-groups. In controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), an initiator molecule dictates the start of each polymer chain.
By using an initiator that has been modified with an azide group, one can synthesize a polymer with a terminal azide. This azide-terminated polymer can then be precisely functionalized by reacting it with DBCO-PEG24-Methyltetrazine. The result is a polymer chain of a controlled length that now bears a terminal methyltetrazine group, ready for subsequent bioorthogonal conjugation to TCO-modified molecules or surfaces. This multi-step strategy allows for the creation of well-defined block copolymers or functional polymer conjugates.
Creation of Star Polymers and Dendrimers
Star polymers and dendrimers are branched macromolecules with unique properties stemming from their globular shape and high density of terminal functional groups. nih.govresearchgate.net this compound is an ideal building block for creating such advanced architectures.
For synthesizing a star polymer, a multifunctional core molecule containing several azide groups can be used as a central scaffold. Multiple equivalents of DBCO-PEG24-Methyltetrazine are then reacted with this core. The result is a star-shaped molecule where each "arm" consists of a PEG24 chain terminating in a reactive methyltetrazine group. broadpharm.com This creates a multifunctional platform where the terminal tetrazine groups can be used to attach drugs, imaging agents, or targeting ligands. Dendrimers, which are perfectly branched tree-like structures, can be built up in a generational, layer-by-layer fashion using similar click chemistry strategies with bifunctional linkers.
| Component | Example Molecule/Functionality | Role in Star Polymer Synthesis |
| Multifunctional Core | Azide-functionalized dendrimer or polyol. | Provides the central anchor point from which the arms radiate. |
| Linker/Arm | This compound. | The DBCO end attaches to the core, forming the arms of the star. |
| Terminal Group | Methyltetrazine. | Provides a reactive handle at the periphery of the star for further functionalization. |
This table breaks down the components used to synthesize a star polymer utilizing this compound.
Development of Stimuli-Responsive Materials
The integration of this compound into materials science and polymer chemistry has paved the way for the development of sophisticated stimuli-responsive materials. These "smart" materials are designed to undergo significant changes in their properties in response to specific external stimuli. The unique bioorthogonal reaction between the methyltetrazine and DBCO moieties of this compound is central to the creation of dynamic and adaptable material systems.
Formation and Functionalization of Hydrogels for Cell Culture and Regenerative Medicine Research
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have become essential in biomedical research, particularly in cell culture and regenerative medicine. nih.gov The use of this compound offers a powerful method for the formation of biocompatible hydrogels with tunable properties.
The primary mechanism for hydrogel formation using this compound is the inverse electron demand Diels-Alder (iEDDA) click reaction between the methyltetrazine and DBCO groups. nih.govmdpi.com This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for catalysts, making it ideal for encapsulating delicate biological materials like cells. nih.gov When precursor polymers functionalized with methyltetrazine are mixed with polymers functionalized with DBCO, a rapid crosslinking reaction occurs, leading to the formation of a stable hydrogel network. The PEG24 linker in this compound enhances the hydrophilicity and biocompatibility of the resulting hydrogel, creating a favorable environment for cell survival and function. acs.org
A key advantage of using this bioorthogonal chemistry is the ability to precisely control the hydrogel's physical and mechanical properties. acs.orgnih.gov Researchers can tune parameters such as stiffness, pore size, and degradation rate by adjusting the concentration of the precursor polymers and the ratio of methyltetrazine to DBCO groups. acs.orgnih.gov This tunability is critical for mimicking the specific microenvironments of different tissues, a crucial factor in successful cell culture and regenerative therapies. nih.gov
Furthermore, the specificity of the methyltetrazine-DBCO reaction allows for the straightforward functionalization of these hydrogels. researchgate.net Bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, can be incorporated into the hydrogel network to provide specific cues to encapsulated cells, thereby directing their behavior and fate. ru.nlnih.gov This is often achieved by modifying the bioactive molecules with a complementary reactive group that can participate in the click reaction.
The table below summarizes representative data on the properties of hydrogels formed using tetrazine-alkyne click chemistry, illustrating the tunability of these systems for biomedical applications.
| Property | Range of Values | Influencing Factors | Reference |
| Gelation Time | Seconds to minutes | Concentration of precursors, reactivity of dienophile | acs.orgru.nl |
| Elastic Modulus (Stiffness) | 0.5 kPa to 5 kPa | Degree of modification, ratio of reactive groups | acs.orgnih.gov |
| Cell Viability | >85% | Biocompatibility of materials, gelation conditions | acs.orgnih.gov |
Construction of Smart Materials with Modifiable Properties
The application of this compound extends to the creation of "smart" materials that can respond to specific external stimuli. The dynamic nature of the chemical linkages and the versatility of the PEG component are instrumental in designing materials with modifiable properties.
One approach to creating stimuli-responsive materials involves incorporating cleavable linkages within the polymer backbone or crosslinks. For instance, by introducing ester bonds that are susceptible to hydrolysis, the degradation of the hydrogel can be controlled over time. purdue.edu This is particularly useful in drug delivery applications, where a therapeutic agent can be released as the hydrogel degrades.
Moreover, the bioorthogonal nature of the methyltetrazine-DBCO reaction allows for the post-fabrication modification of the material. A hydrogel can be formed and then subsequently functionalized with other molecules in a spatially and temporally controlled manner. This has been explored in the context of creating dynamic cell culture platforms where the biochemical or physical cues in the cell's environment can be changed on demand. researchgate.net
Light has also been utilized as a stimulus to control the properties of materials constructed with components amenable to photochemical reactions. nih.gov For example, photocaged reactants can be used, where the reactive group is initially blocked and can be activated by light of a specific wavelength. This allows for the precise spatial and temporal control of crosslinking or functionalization within a material. researchgate.net
The following table provides examples of stimuli that can be used to modify the properties of smart materials and the corresponding changes observed.
| Stimulus | Material Modification | Potential Application | Reference |
| Enzymes (e.g., MMPs) | Cleavage of peptide crosslinks, leading to hydrogel degradation. | Controlled drug release, cell migration studies. | nih.gov |
| pH Change | Hydrolysis of acid-labile bonds, causing material swelling or degradation. | pH-responsive drug delivery. | purdue.edu |
| Light | Activation of photocaged groups for localized functionalization or crosslinking. | Spatiotemporal control of cell microenvironment. | nih.gov |
Analytical and Characterization Methodologies for Methyltetrazine Peg24 Dbco and Its Conjugates
Spectroscopic Techniques for Reaction Monitoring and Product Validation
Spectroscopic methods offer real-time and non-destructive means to follow the course of conjugation reactions and to validate the chemical structure of the resulting products. These techniques are fundamental in determining the efficiency and success of the ligation process.
UV-Visible Spectroscopy for Tetrazine Ligation Monitoring
UV-Visible spectroscopy is a powerful and straightforward technique for monitoring the progress of the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine moiety of Methyltetrazine-PEG24-DBCO and a dienophile, such as a trans-cyclooctene (B1233481) (TCO) functionalized molecule. The tetrazine functional group possesses a characteristic chromophore that absorbs in the visible region of the electromagnetic spectrum, typically between 520 and 540 nm, which imparts a distinct pink or reddish color. rsc.orgacs.org
The progress of the ligation reaction can be quantitatively monitored by measuring the decrease in absorbance at this characteristic wavelength. As the tetrazine ring reacts with the TCO, its conjugated system is disrupted, leading to a loss of color and a corresponding decrease in absorbance. This change allows for the calculation of reaction kinetics, including second-order rate constants, often employing stopped-flow spectrophotometry for very fast reactions. rsc.orgrsc.org
Similarly, the dibenzocyclooctyne (DBCO) group has a characteristic absorbance in the UV region, around 309 nm. researchgate.net The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-functionalized molecule can be monitored by the disappearance of this absorbance peak, confirming the formation of the triazole linkage. rsc.orgigem.org
Table 1: Representative UV-Visible Spectral Data for Monitoring Tetrazine Ligation
| Reactant/Product | Characteristic Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Observations during Reaction |
| Methyltetrazine | ~530 nm | ~300 M⁻¹cm⁻¹ | Absorbance decreases as the reaction proceeds |
| DBCO | ~309 nm | Not typically reported | Absorbance decreases upon reaction with azide (B81097) |
| Dihydropyridazine Product | Does not absorb in the visible range | Not applicable | Formation corresponds to the loss of tetrazine absorbance |
Note: The exact λmax and ε can vary depending on the solvent and the specific molecular context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and its conjugates. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the atoms within the molecule.
For the parent this compound molecule, ¹H NMR would be used to confirm the presence of key structural motifs. This includes the characteristic signals for the methyl group on the tetrazine ring, the protons of the polyethylene (B3416737) glycol (PEG) backbone, and the aromatic and aliphatic protons of the DBCO group. The integration of the signals can also provide information on the relative number of protons in different parts of the molecule, confirming the purity and identity of the linker.
Upon conjugation, changes in the NMR spectrum are indicative of a successful reaction. For instance, after an iEDDA reaction, the characteristic signals of the tetrazine ring will disappear and new signals corresponding to the resulting dihydropyridazine structure will appear. Similarly, following a SPAAC reaction, the signals of the DBCO group will be altered due to the formation of the triazole ring. These spectral changes provide definitive proof of covalent bond formation. rsc.orgresearchgate.net
Table 2: Expected ¹H NMR Chemical Shifts for Key Moieties in this compound
| Moiety | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |
| Methyltetrazine (CH₃) | ~2.5 - 3.0 | Singlet |
| PEG Backbone (-CH₂CH₂O-) | ~3.4 - 3.7 | Multiplet |
| DBCO (Aromatic) | ~7.2 - 7.8 | Multiplets |
| DBCO (Aliphatic) | ~2.0 - 4.0 | Multiplets |
Note: Chemical shifts are approximate and can be influenced by the solvent and neighboring functional groups.
Fluorescence Spectroscopy for Conjugation Efficiency Assessment
Fluorescence spectroscopy is a highly sensitive technique for assessing conjugation efficiency, particularly when using fluorogenic reagents. Certain tetrazine derivatives are known as "turn-on" fluorescent probes. rsc.org These molecules are initially non-fluorescent or weakly fluorescent. However, upon reaction with a dienophile like TCO, their fluorescence is dramatically enhanced.
This property can be exploited to determine the extent of conjugation. By reacting a TCO-functionalized biomolecule with a fluorogenic methyltetrazine-containing linker, the increase in fluorescence intensity will be directly proportional to the amount of conjugate formed. This allows for a quantitative assessment of the conjugation efficiency. The choice of fluorogenic tetrazine will depend on the desired excitation and emission wavelengths for the specific application. The significant increase in fluorescence upon reaction provides a high signal-to-noise ratio, making this a very sensitive method for detecting successful ligation. rsc.orgnih.gov
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are vital for both the purification of this compound conjugates and the analytical assessment of their purity, homogeneity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Completion
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bioconjugation reactions. Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the this compound linker itself and to monitor the progress of conjugation reactions.
During a conjugation reaction, HPLC can be used to separate the starting materials (e.g., the unconjugated biomolecule and the linker) from the desired conjugate and any potential side products. By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the product over time, the reaction completion can be accurately determined. The high resolution of HPLC allows for the separation of molecules with even minor differences in their chemical structure, making it an excellent tool for purity assessment. Diode array detectors (DAD) can be coupled with HPLC to provide spectral information for each peak, aiding in peak identification. nih.gov
Table 3: Application of HPLC in the Analysis of this compound Conjugation
| Analytical Goal | HPLC Method | Typical Mobile Phase | Detection Method |
| Purity of Linker | Reversed-Phase | Acetonitrile/Water with TFA or Formic Acid | UV (254 nm, 309 nm, 530 nm) |
| Reaction Monitoring | Reversed-Phase | Gradient of Acetonitrile/Water | UV-Vis (monitoring multiple wavelengths) |
| Purification of Conjugate | Preparative Reversed-Phase or Size Exclusion | Dependent on scale and conjugate properties | UV-Vis |
Size Exclusion Chromatography (SEC) for Conjugate Homogeneity and Molecular Weight Assessment
Size Exclusion Chromatography (SEC) is a powerful method for characterizing the molecular weight and homogeneity of the resulting conjugates. This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier than smaller ones. canterbury.ac.nz
SEC is particularly useful for analyzing the conjugation of this compound to large biomolecules such as proteins or antibodies. The attachment of the PEGylated linker to a protein will significantly increase its size, leading to a shorter retention time on the SEC column compared to the unconjugated protein. chromatographyonline.com This allows for the clear separation of the conjugate from the unreacted protein.
Furthermore, SEC can provide information about the homogeneity of the conjugate population. The presence of a single, sharp peak for the conjugate is indicative of a homogeneous product. Conversely, a broad peak or the presence of multiple peaks may suggest heterogeneity in the degree of labeling or the presence of aggregates. The technique can also be used to detect and quantify any remaining free linker or other low molecular weight impurities. nih.govbiopharminternational.com
Table 4: Representative SEC Analysis of a Protein Conjugated with this compound
| Species | Expected Elution Volume (mL) | Interpretation |
| Protein-PEG24-DBCO Conjugate | Lower (e.g., 8-10 mL) | Successful conjugation, increased molecular size |
| Unconjugated Protein | Higher (e.g., 12-14 mL) | Incomplete reaction |
| Free this compound | Highest (e.g., 18-20 mL) | Excess reagent or unreacted linker |
Note: Elution volumes are illustrative and depend on the specific column, mobile phase, and flow rate used.
Mass Spectrometry for Comprehensive Conjugate Characterization
Mass spectrometry (MS) is a powerful analytical technique that is indispensable for the detailed characterization of bioconjugates such as those formed using this compound. It provides crucial information on the molecular weight and structure of the resulting conjugates, confirming the success of the conjugation reaction and the integrity of the final product.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally fragile biomolecules, including PEGylated proteins. enovatia.com In the context of this compound conjugates, ESI-MS is a primary method for confirming the covalent attachment of the linker to a target biomolecule. This is achieved by precisely measuring the molecular weight of the intact conjugate.
The analysis involves comparing the mass spectrum of the unconjugated biomolecule with that of the purified conjugate. A successful conjugation event is indicated by a specific mass shift in the spectrum of the modified biomolecule. This mass increase should correspond to the molecular weight of the attached this compound linker. The use of defined, monodisperse PEG linkers, such as the PEG24 chain in this compound, simplifies the interpretation of ESI-MS data, as it results in a discrete mass addition rather than the broad distribution of peaks characteristic of polydisperse PEG reagents. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is often employed to analyze the intact antibody-drug conjugate (ADC) and, through deconvolution of the resulting mass spectrum, determine the change in mass and the average number of linkers attached to the biomolecule. enovatia.com
Table 1: Representative ESI-MS Data for a Protein Conjugated with this compound
| Analyte | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) | Interpretation |
| Unconjugated Protein | 50,000 | 50,000.5 | Molecular weight of the starting protein. |
| Protein-Methyltetrazine-PEG24-DBCO Conjugate | 51,460 | 51,461.2 | Confirms the addition of one linker molecule. |
| Note: The molecular weight of this compound is approximately 1460 Da. The data presented is illustrative. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
For this compound conjugates, MS/MS can be used to:
Confirm the identity of the linker: The fragmentation pattern will show characteristic ions corresponding to the Methyltetrazine, PEG, and DBCO moieties, confirming the presence and integrity of the linker.
Identify the conjugation site: In protein conjugates, a common approach is "peptide mapping." The conjugated protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. enovatia.com Peptides that have been modified with the this compound linker will exhibit a specific mass increase. Subsequent MS/MS analysis of these modified peptides can pinpoint the exact amino acid residue to which the linker is attached. enovatia.comnih.gov
Differentiate isomers: In cases where conjugation can occur at multiple sites, MS/MS can help to distinguish between different conjugate isomers. mdpi.com
Various fragmentation techniques can be utilized in MS/MS, such as higher-energy collisional dissociation (HCD), which can provide efficient fragmentation and good sequence coverage for peptide-drug conjugates. mdpi.com
Other Advanced Characterization Techniques (e.g., Gel Electrophoresis for Bioconjugate Analysis)
In addition to mass spectrometry, other techniques are routinely used to characterize this compound bioconjugates, providing complementary information.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the analysis of protein conjugates. This method separates proteins based on their molecular weight. When a protein is conjugated with the this compound linker, its molecular weight increases. This increase in mass results in slower migration through the polyacrylamide gel compared to the unconjugated protein. Consequently, the conjugated protein will appear as a distinct band at a higher position on the gel. rsc.org This provides a clear visual confirmation of successful conjugation and can also be used to assess the purity of the conjugate and the extent of the reaction. rsc.orgnih.gov For instance, a mobility shift assay using a PEGylated reagent can serve as a simple and generalizable method to test the reactivity of a tetrazine-modified protein. nih.gov
Table 2: Expected SDS-PAGE Results for a Protein Conjugation Reaction
| Lane | Sample | Observation | Interpretation |
| 1 | Molecular Weight Marker | A ladder of bands with known molecular weights. | Provides a reference for estimating the size of the protein bands. |
| 2 | Unconjugated Protein | A single band at the expected molecular weight of the protein. | Represents the starting material. |
| 3 | Protein-Methyltetrazine-PEG24-DBCO Conjugate | A single band at a higher molecular weight than the unconjugated protein. | Indicates a successful and complete conjugation reaction. |
| 4 | Conjugation Reaction Mixture | Two bands, one corresponding to the unconjugated protein and one to the higher molecular weight conjugate. | Suggests an incomplete reaction, with both starting material and product present. |
Q & A
Q. What are the critical steps in synthesizing and characterizing Methyltetrazine-PEG24-DBCO?
Methodological Answer:
- Synthesis : The compound is synthesized through sequential conjugation of methyltetrazine, PEG24, and DBCO. The methyltetrazine group is typically introduced via amide bond formation with a PEG24 spacer, followed by DBCO coupling using carbodiimide chemistry (e.g., EDC/HATU). Reaction progress should be monitored by TLC or HPLC to ensure intermediate purity .
- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. PEG24’s hydrophilicity complicates organic-phase purification, necessitating aqueous-compatible methods .
- Characterization : Employ H/C NMR to confirm structural integrity (e.g., methyltetrazine’s aromatic protons at ~8.5 ppm, PEG’s ethylene oxide signals at ~3.6 ppm). Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, while HPLC (>95% purity) ensures batch consistency .
Q. How is this compound applied in bioconjugation workflows?
Methodological Answer:
- Click Chemistry : The DBCO group reacts with azide-modified biomolecules (e.g., antibodies, peptides) via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling labeling without copper catalysts. Methyltetrazine concurrently engages in inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) derivatives for orthogonal conjugation .
- Amide Bond Formation : The PEG24 terminus can be functionalized with carboxyl or amine groups for EDC/NHS-mediated coupling to biomolecules. Optimize pH (6.5–7.5) and molar ratios (1:1.5 reagent-to-target) to minimize crosslinking .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield conjugation with minimal byproducts?
Methodological Answer:
- Parameter Screening : Systematically vary pH (6.0–8.0), temperature (4–37°C), and stoichiometry (1:1 to 1:3 molar ratios) using design-of-experiments (DoE) approaches. Track reaction kinetics via UV-Vis (tetrazine’s absorbance at ~520 nm decreases upon iEDDA completion) .
- Catalyst-Free Strategies : Leverage DBCO’s SPAAC reactivity under physiological conditions (e.g., PBS, pH 7.4) to avoid copper-induced toxicity in live-cell labeling. Confirm specificity using negative controls (e.g., azide-free samples) .
Q. How do stability and aggregation of this compound impact experimental reproducibility?
Methodological Answer:
- Stability Studies : Assess hydrolytic degradation by incubating the compound in PBS (pH 7.4) at 4°C and 25°C. Monitor via HPLC over 72 hours; PEG24’s hydrophilicity reduces aggregation but may not prevent oxidation of DBCO in aqueous buffers .
- Aggregation Mitigation : Use dynamic light scattering (DLS) to detect particulates. Filter-sterilize (0.22 µm) and store lyophilized aliquots at -20°C. Reconstitute in degassed DMSO for long-term stability .
Q. How should researchers resolve discrepancies in conjugation efficiency data across studies?
Methodological Answer:
- Data Validation : Replicate experiments with internal standards (e.g., fluorescent tags) to normalize batch-to-batch variability. Cross-validate using orthogonal techniques (e.g., SDS-PAGE for protein conjugates vs. fluorescence quantification) .
- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when analyzing high-throughput datasets to account for multiple comparisons. Report confidence intervals for reaction yields .
Methodological Best Practices
- Experimental Reporting : Follow PRISMA guidelines for systematic reviews of the compound’s applications. Include detailed synthesis protocols, purity data, and reaction conditions in supplementary materials to enhance reproducibility .
- Troubleshooting : For low conjugation yields, pre-incubate DBCO with azide targets (30 min, 25°C) before adding methyltetrazine to avoid competitive reactions. Use SEC to separate unreacted components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
